4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one 4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Brand Name: Vulcanchem
CAS No.: 352446-15-2
VCID: VC6365874
InChI: InChI=1S/C18H19N3OS2/c1-2-20-9-8-13-14(11-20)24-16-15(13)17(22)21(18(23)19-16)10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,19,23)
SMILES: CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Molecular Formula: C18H19N3OS2
Molecular Weight: 357.49

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

CAS No.: 352446-15-2

Cat. No.: VC6365874

Molecular Formula: C18H19N3OS2

Molecular Weight: 357.49

* For research use only. Not for human or veterinary use.

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one - 352446-15-2

Specification

CAS No. 352446-15-2
Molecular Formula C18H19N3OS2
Molecular Weight 357.49
IUPAC Name 4-benzyl-11-ethyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Standard InChI InChI=1S/C18H19N3OS2/c1-2-20-9-8-13-14(11-20)24-16-15(13)17(22)21(18(23)19-16)10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,19,23)
Standard InChI Key HADZTIFXXHNKHM-UHFFFAOYSA-N
SMILES CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4

Introduction

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound featuring a unique tricyclic structure. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and materials science.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process includes the formation of the tricyclic core through intramolecular cyclizations and the introduction of sulfanyl and thia groups via nucleophilic substitution reactions.

Steps in Synthesis:

  • Formation of the Tricyclic Core: Intramolecular cyclizations are induced using strong acids or bases.

  • Introduction of Sulfanyl and Thia Groups: Thiol-containing reagents are used for nucleophilic substitution reactions.

Chemical Reactions and Applications

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in medicinal chemistry and materials science.

Types of Reactions:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can undergo reduction at the tricyclic core.

  • Substitution: Nucleophilic and electrophilic substitutions occur at various positions.

Research Applications

This compound is studied for its potential as a pharmacophore in drug design, serving as a building block for more complex molecules. Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Applications:

  • Medicinal Chemistry: Potential interactions with biological targets.

  • Organic Synthesis: Building block for complex molecules.

  • Materials Science: Novel materials with specific properties.

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